molecular formula C11H11NO5 B14191165 ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate CAS No. 852233-79-5

ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate

Cat. No.: B14191165
CAS No.: 852233-79-5
M. Wt: 237.21 g/mol
InChI Key: YYXGMONRRFDKKZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

852233-79-5

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

ethyl 2-hydroxy-3-oxo-4H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C11H11NO5/c1-2-16-10(14)6-3-4-7-8(5-6)17-11(15)9(13)12-7/h3-5,11,15H,2H2,1H3,(H,12,13)

InChI Key

YYXGMONRRFDKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)O

Origin of Product

United States

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